molecular formula C14H16ClN3O4S2 B2990276 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 1448047-01-5

4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No. B2990276
CAS RN: 1448047-01-5
M. Wt: 389.87
InChI Key: TYHXUOLBVHHANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and imidazole rings would provide a degree of rigidity to the molecule, while the sulfonyl groups would likely be involved in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl groups, the pyrrolidine and imidazole rings, and the 4-chlorophenyl group. The sulfonyl groups could potentially undergo a variety of reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (sulfonyl groups) could make it relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

This compound, being structurally related to various imidazole and pyridine derivatives, has seen a range of applications in scientific research, primarily in the synthesis and evaluation of its biological activity. While specific studies directly addressing this compound were not identified, research on similar compounds provides insight into the potential applications and methodologies that might be applied to it.

  • Synthesis Techniques : Research on imidazole and pyridine derivatives, including methods for direct methylation and trifluoroethylation, provides foundational techniques that could be applicable to the synthesis of 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole. These methodologies offer pathways to create a variety of room temperature ionic liquids (RTILs) and explore their potential applications in different fields, including pharmaceuticals and materials science (Zhang, Martin, & Desmarteau, 2003).

  • Biological Screening : Compounds with structural similarities have been synthesized and assessed for their biological activities, such as antimicrobial effects. For example, derivatives of imidazole and pyrazolo[3,4-d]pyrimidine with various functional groups, including sulfonamides, have shown promising antibacterial and antifungal activities. This suggests that derivatives of the compound might also possess significant biological activities worth exploring (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).

Material Science Applications

  • Polyimides Synthesis : Research involving the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing imidazole pendent groups indicates the utility of imidazole derivatives in the development of high-performance materials. These polyimides exhibit excellent solubility and thermal stability, making them suitable for advanced applications in electronics and aerospace industries. The methodologies and findings from such studies could inform the development of new materials using 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole as a precursor or component (Ghaemy & Alizadeh, 2009).

Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure, it could potentially be investigated for use in medicinal chemistry, particularly if it shows activity against biological targets .

properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c1-17-9-14(16-10-17)24(21,22)18-7-6-13(8-18)23(19,20)12-4-2-11(15)3-5-12/h2-5,9-10,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHXUOLBVHHANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.